molecular formula C17H28N2O2S B5740551 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

Cat. No. B5740551
M. Wt: 324.5 g/mol
InChI Key: FDUMAYUKXMCGIK-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as S32212, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sulfonylureas, which are widely used in the treatment of diabetes mellitus. However, S32212 has been found to exhibit a unique pharmacological profile, making it a promising candidate for the treatment of various other disorders.

Mechanism of Action

The exact mechanism of action of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is not fully understood, but it is thought to involve its interaction with various neurotransmitter receptors in the brain. It has been shown to act as a partial agonist at the dopamine D2 receptor, as well as an antagonist at the serotonin 5-HT2A receptor. These actions are thought to contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex, which is thought to contribute to its antidepressant effects. It has also been found to decrease serotonin levels in the hippocampus, which is thought to contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide for lab experiments is its unique pharmacological profile, which makes it a promising candidate for the treatment of various disorders. However, one of the limitations of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is the lack of information on its long-term safety and efficacy.

Future Directions

There are several future directions for the study of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of research is the development of more selective compounds that target specific neurotransmitter systems in the brain. Another area of research is the investigation of the potential therapeutic applications of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide in the treatment of various disorders, including schizophrenia, anxiety, and depression. Finally, there is a need for further research on the safety and efficacy of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide in long-term studies.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine. This is followed by the addition of sodium hydroxide and the subsequent formation of the sulfonamide. The final step involves the purification of the product through recrystallization.

Scientific Research Applications

2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological effects, including antipsychotic, anxiolytic, and antidepressant properties. These effects are thought to be mediated by its action on various neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and noradrenergic systems.

properties

IUPAC Name

2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-14-7-11-19(12-8-14)10-4-9-18-22(20,21)17-13-15(2)5-6-16(17)3/h5-6,13-14,18H,4,7-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUMAYUKXMCGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide

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